3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a combination of thiazolidine, pyrido[1,2-a]pyrimidinone, and fluorobenzyl groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring, the introduction of the fluorobenzyl group, and the construction of the pyrido[1,2-a]pyrimidinone core. Typical reaction conditions might include:
Formation of Thiazolidine Ring: This could involve the reaction of a thiourea derivative with a suitable aldehyde or ketone.
Introduction of Fluorobenzyl Group: This step might involve nucleophilic substitution reactions.
Construction of Pyrido[1,2-a]pyrimidinone Core: This could involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.
Reduction: Reduction reactions might target the carbonyl groups.
Substitution: The fluorobenzyl group could be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry
Applications might include the development of new materials or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyrido[1,2-a]pyrimidinones: Studied for various biological activities.
Uniqueness
The unique combination of structural features in “3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” might confer unique biological activities or chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C27H21FN4O3S2 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H21FN4O3S2/c28-19-11-9-17(10-12-19)16-32-26(35)22(37-27(32)36)14-20-24(29-15-21(33)18-6-2-1-3-7-18)30-23-8-4-5-13-31(23)25(20)34/h1-14,21,29,33H,15-16H2/b22-14- |
InChI Key |
VICBLXCSBYIUPT-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)O |
Origin of Product |
United States |
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